molecular formula C10H8ClFO2 B1410994 3-Oxo-4-(4-fluorophenyl)butanoyl chloride CAS No. 1989982-97-9

3-Oxo-4-(4-fluorophenyl)butanoyl chloride

Cat. No.: B1410994
CAS No.: 1989982-97-9
M. Wt: 214.62 g/mol
InChI Key: IWHYCUIMRBEDGA-UHFFFAOYSA-N
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Description

3-Oxo-4-(4-fluorophenyl)butanoyl chloride: is an organic compound with the molecular formula C10H8ClFO2 and a molecular weight of 214.62 g/mol. This compound is known for its applications in various scientific research fields and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride typically involves the reaction of 4-(4-fluorophenyl)-3-oxobutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

4-(4-fluorophenyl)-3-oxobutanoic acid+SOCl23-Oxo-4-(4-fluorophenyl)butanoyl chloride+SO2+HCl\text{4-(4-fluorophenyl)-3-oxobutanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 4-(4-fluorophenyl)-3-oxobutanoic acid+SOCl2​→3-Oxo-4-(4-fluorophenyl)butanoyl chloride+SO2​+HCl

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-4-(4-fluorophenyl)butanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 4-(4-fluorophenyl)-3-oxobutanoic acid and hydrochloric acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.

    Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

    Amides, esters, and thioesters: from nucleophilic substitution.

    4-(4-fluorophenyl)-3-oxobutanoic acid: from hydrolysis.

    Alcohols: from reduction.

Scientific Research Applications

3-Oxo-4-(4-fluorophenyl)butanoyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Utilized in the development of novel therapeutic agents, particularly in the synthesis of anti-inflammatory and analgesic drugs.

    Industry: Applied in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Oxo-4-(4-fluorophenyl)butanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. This reactivity is due to the electrophilic nature of the carbonyl carbon in the acyl chloride group, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

  • 3-Oxo-4-(3-fluorophenyl)butanoyl chloride
  • 4,4,4-Trifluoro-3-oxobutanoyl chloride

Comparison:

  • 3-Oxo-4-(4-fluorophenyl)butanoyl chloride is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and the properties of its derivatives.
  • 3-Oxo-4-(3-fluorophenyl)butanoyl chloride has the fluorine atom in a different position, which may result in different steric and electronic effects.
  • 4,4,4-Trifluoro-3-oxobutanoyl chloride contains multiple fluorine atoms, which can significantly alter its chemical behavior and applications compared to the mono-fluorinated compound .

Properties

IUPAC Name

4-(4-fluorophenyl)-3-oxobutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO2/c11-10(14)6-9(13)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHYCUIMRBEDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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